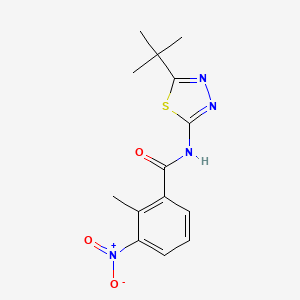
2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the tetrazole family and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various biological pathways, including the immune response and cell proliferation.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been found to exhibit various biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the investigation of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One such direction is the further investigation of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Another direction is the investigation of its potential as an anticancer agent and its use in cancer therapy. Additionally, the development of new synthesis methods and the investigation of the compound's pharmacokinetics and toxicity are also potential future directions.
Métodos De Síntesis
The synthesis of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be achieved through several methods. One of the commonly used methods involves the reaction of 4-methylphenol with propyl bromide to form 4-methylpropylphenol. This is followed by the reaction of 4-methylpropylphenol with sodium azide to form the corresponding azide. The final step involves the reaction of the azide with ethyl chloroacetate to yield the desired compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide have been investigated in several scientific studies. One such study has shown that this compound exhibits anti-inflammatory properties and can be used to treat various inflammatory diseases. Another study has demonstrated its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDTZQCZBJSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)

![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)


![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)
![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)